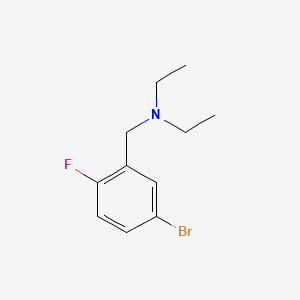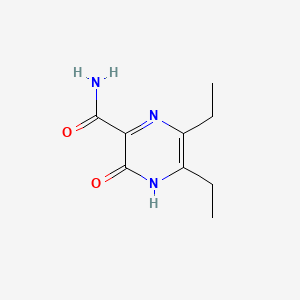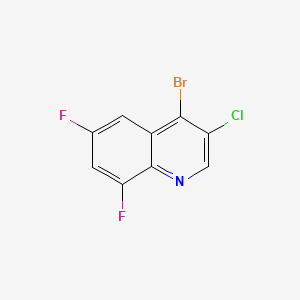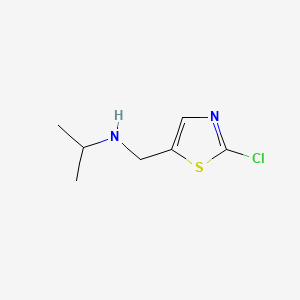
4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene: is an aromatic compound that contains bromine, fluorine, and a diethylaminomethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(diethylaminomethyl)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chloride in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-2-(diethylaminomethyl)-1-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new drugs with specific biological activities.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that target specific receptors or enzymes.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with desirable properties such as thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene depends on its specific application. In drug development, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets. The diethylaminomethyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(methylaminomethyl)-1-fluorobenzene
- 4-Bromo-2-(ethylaminomethyl)-1-fluorobenzene
- 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
Comparison: Compared to its similar compounds, 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene has a unique combination of substituents that can influence its chemical reactivity and biological activity. The presence of the diethylaminomethyl group can enhance its solubility and membrane permeability, making it a more effective candidate for certain applications. Additionally, the combination of bromine and fluorine atoms can provide unique electronic and steric effects that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMIATXNJMUOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742823 |
Source


|
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-25-7 |
Source


|
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














